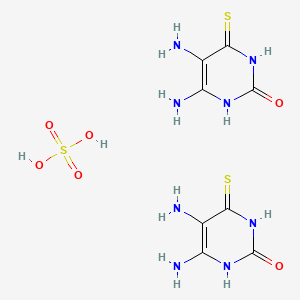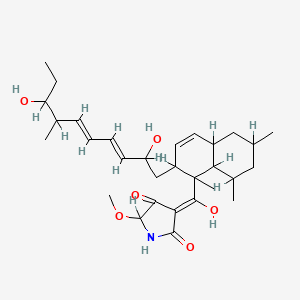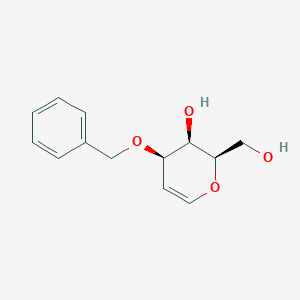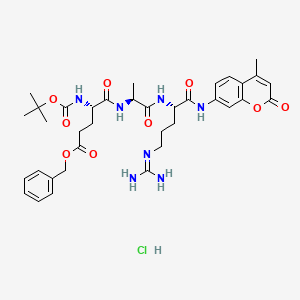
Inhoffen Lythgoe diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inhoffen Lythgoe diol, also known as this compound, is a useful research compound. Its molecular formula is C₁₃H₂₄O₂ and its molecular weight is 212.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Diels-Alder Reaction and Synthesis of Inhoffen-Lythgoe Diol : A novel intermolecular Diels–Alder strategy was used for a formal synthesis of Inhoffen-Lythgoe diol, leveraging a diene unit to create stereocentres in the hydrindan ring system (Brandes, Grieco, & Garner, 1988).
Anti-Proliferative Activity : In studies exploring anti-proliferative activities, it was found that while Inhoffen-Lythgoe diol itself was inactive, certain ester- and amide-linked side chain analogues showed modest in vitro growth inhibition in human cancer cell lines (Deberardinis, Lemieux, & Hadden, 2013).
Synthesis of Vitamin D3 Analogues : The synthesis of various vitamin D3 analogues, including 23-oxa-, 23-thia-, and 23-oxa-24-oxo-1α,25-dihydroxyvitamin D3, utilized Inhoffen-Lythgoe diol as a starting point. These analogues exhibited decreased cell differentiation and calcemic effects compared to traditional vitamin D3 (Allewaert et al., 1993).
Functionalization of Vitamin D Metabolites : A method for introducing a hydroxyl group at C-18 in intermediates derived from Inhoffen-Lythgoe diol was developed, facilitating the synthesis of novel vitamin D3 compounds (Valles, Castedo, & Mouriño, 1992).
Synthesis of 25-Hydroxy Windaus–Grundmann Ketone : An efficient synthesis of this ketone from Inhoffen–Lythgoe diol was reported, demonstrating the utility of Inhoffen–Lythgoe diol in synthesizing complex organic compounds (Fall, Vitale, & Mouriño, 2000).
Ultrasonic Induced Conjugate Addition : A method for constructing fragments related to vitamin D3 from Inhoffen-Lythgoe diol was described, highlighting its role in advanced chemical synthesis techniques (Sestelo, Mascareñas, Castedo, & Mouriño, 1993).
Synthesis of Calcitroic Acid : An 11-step synthesis process starting from Inhoffen-Lythgoe diol was developed for calcitroic acid and its derivatives, crucial for understanding vitamin D metabolism (Meyer, Rentsch, & Marti, 2014).
Hortonones Synthesis : Hortonones A-C were synthesized from vitamin D2 via the Inhoffen-Lythgoe diol, demonstrating its applicability in producing natural products (Stambulyan & Minehan, 2016).
Mechanism of Action
Target of Action
Inhoffen Lythgoe diol is an organic molecule that is commonly used in chiral selective reactions in organic synthesis . It can be used as a catalyst and a ligand, and has a wide range of applications in the preparation of nitrogen- and sulfur-containing natural products, pharmaceuticals, and material science .
Mode of Action
The mode of action of this compound primarily involves its role as a catalyst and a ligand in organic synthesis . It is used in chiral selective reactions, which are reactions that preferentially form one enantiomer of a chiral molecule . This property makes it valuable in the synthesis of a wide range of compounds, including nitrogen- and sulfur-containing natural products, pharmaceuticals, and materials for science .
Biochemical Pathways
This compound is involved in various biochemical pathways due to its role in organic synthesis . It is used in the synthesis of a wide range of compounds, affecting the biochemical pathways associated with these compounds . For instance, it has been used in the synthesis of calcitroic acid, a deactivated form of the physiologically active vitamin D3 metabolite calcitrol .
Result of Action
The result of this compound’s action is the formation of a wide range of compounds through chiral selective reactions . These compounds can have various molecular and cellular effects depending on their specific structures and properties .
Action Environment
The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . These factors can affect the efficiency of the chiral selective reactions in which this compound is used .
Future Directions
Inhoffen Lythgoe diol plays a very important role in the field of asymmetric synthesis. Although it has no direct medical application, it plays an important role in the production and research of many important chemicals . Another research suggests that the Julia–Lythgoe attachment of the vitamin D side chain to a solid-phase linked Inhoffen–Lythgoe diol derived CD-ring fragment is reported .
Properties
IUPAC Name |
(1R,3aR,4S,7aR)-1-[(2S)-1-hydroxypropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,14-15H,3-8H2,1-2H3/t9-,10-,11+,12+,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBPRYXDIHQLGH-NAWOPXAZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2C1(CCCC2O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the Inhoffen-Lythgoe diol in vitamin D chemistry?
A1: The Inhoffen-Lythgoe diol serves as a versatile building block for constructing the CD-ring system found in vitamin D and its analogs [, , , , , , , , , ]. Its structure allows for various chemical modifications, enabling the synthesis of a diverse range of vitamin D derivatives with tailored biological properties.
Q2: How is the Inhoffen-Lythgoe diol typically utilized in vitamin D synthesis?
A2: It's frequently employed in a convergent synthetic strategy [, ]. This involves separately synthesizing the A-ring fragment and attaching it to the Inhoffen-Lythgoe diol-derived CD-ring fragment, ultimately leading to the target vitamin D compound.
Q3: Can you provide some specific examples of how the Inhoffen-Lythgoe diol has been used to synthesize biologically active vitamin D analogs?
A3: Certainly! Researchers have successfully synthesized:
- 2,22-Dimethylene analogues of 19-Norcalcitriol: These analogs, designed using the Inhoffen-Lythgoe diol, demonstrated promising activity in binding to the vitamin D receptor (VDR) and displayed enhanced differentiation and transcriptional activity compared to calcitriol [].
- Tacalcitol: A gram-scale synthesis of this vitamin D3 analog was achieved using the Inhoffen-Lythgoe diol as a starting material [].
- (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone: This compound was synthesized via a convergent route involving the Inhoffen-Lythgoe diol and a novel C–D-ring fragment coupling strategy [].
- 23-Fluorinated 25-hydroxyvitamin D3 analogues: The Inhoffen-Lythgoe diol served as a precursor for synthesizing these fluorinated analogs, which exhibited altered metabolism profiles compared to the parent compound [].
Q4: Beyond vitamin D synthesis, are there other applications of the Inhoffen-Lythgoe diol?
A4: Yes, it's also a valuable starting material for synthesizing other natural products. For instance, researchers successfully synthesized (-)-hortonones A-C from the Inhoffen-Lythgoe diol without using protecting groups [].
Q5: What are some challenges associated with the synthesis and use of the Inhoffen-Lythgoe diol?
A5: One challenge lies in controlling the stereochemistry during the synthesis of the diol and subsequent transformations. Achieving high diastereoselectivity is crucial for obtaining the desired isomers of vitamin D analogs []. Additionally, efficient and scalable synthetic routes are essential for producing sufficient quantities of the diol and its derivatives for research and potential therapeutic applications.
Q6: Have there been any studies exploring alternative synthetic routes to the Inhoffen-Lythgoe diol?
A6: Yes, researchers have explored a novel intermolecular Diels–Alder strategy for a formal synthesis of the Inhoffen-Lythgoe diol, aiming to improve stereochemical control and efficiency [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147212.png)
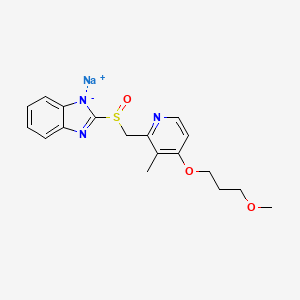
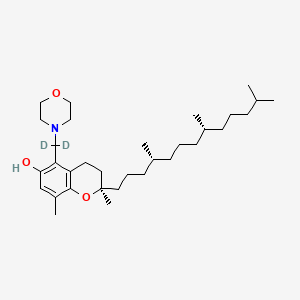
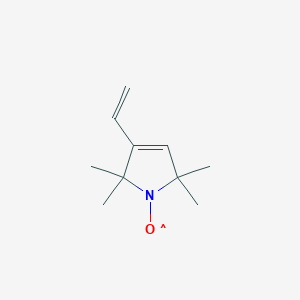

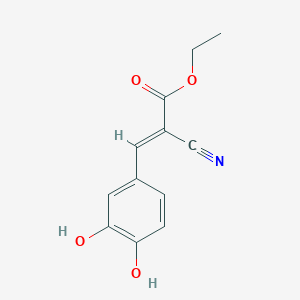

![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)
